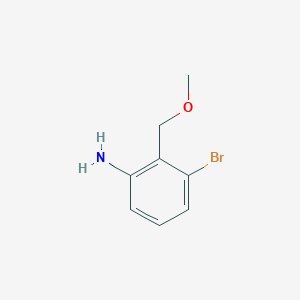

3-Bromo-2-(methoxymethyl)aniline

Description

Significance of Aniline (B41778) Derivatives as Building Blocks

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast range of organic compounds. chemicalbook.comresearchgate.netgoogle.comsigmaaldrich.com Their importance stems from their role as precursors to dyes, polymers, and perhaps most significantly, pharmaceuticals. google.com The amino group can be readily modified, allowing for the construction of more complex nitrogen-containing structures. Furthermore, the aromatic ring of aniline can undergo various substitution reactions, enabling the introduction of diverse functionalities that can tune the molecule's physical, chemical, and biological properties. This versatility has established aniline derivatives as indispensable tools for medicinal chemists and materials scientists alike.

Specific Context of 3-Bromo-2-(methoxymethyl)aniline

While broad classes of functionalized anilines are widely studied, the specific substitution pattern of this compound presents a unique case for investigation.

The structure of this compound is characterized by a trifecta of functional groups on the benzene (B151609) ring: an amino group, a bromine atom, and a methoxymethyl group. The ortho-disposition of the amino and methoxymethyl groups, coupled with the bromine atom at the 3-position, creates a distinct electronic and steric environment. The methoxymethyl group, with its ether linkage, can potentially act as a coordinating group for metal catalysts or engage in intramolecular hydrogen bonding with the adjacent amino group. The bromine atom, a halogen, is known to be a deactivating but ortho-, para-directing group, which adds another layer of control and potential for further functionalization through cross-coupling reactions.

The specific arrangement of substituents in this compound makes it a potentially valuable, yet under-explored, building block in organic synthesis. The combination of a nucleophilic amino group, a handle for cross-coupling (bromine), and a potentially coordinating/modulating ortho-substituent (methoxymethyl) suggests its utility in the synthesis of complex, polyfunctional aromatic compounds. Research into this specific molecule could unlock new synthetic pathways and provide access to novel chemical space for drug discovery and materials science. The unique substitution pattern may also allow for the investigation of subtle electronic and steric effects that govern the reactivity of polysubstituted anilines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(methoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPZHEAJNZJLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097790-44-7 | |

| Record name | 3-bromo-2-(methoxymethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Preparation of 3 Bromo 2 Methoxymethyl Aniline

Strategic Approaches to Ortho-Functionalized Aniline (B41778) Synthesis

The creation of ortho-functionalized anilines is a key challenge in synthetic chemistry due to the strong ortho,para-directing nature of the amino group, which can lead to mixtures of products. vedantu.com To overcome this, several strategic methods have been developed to ensure high regioselectivity.

Directed ortho-Metalation (DoM) is a potent technique for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org The strategy involves the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with a wide range of electrophiles to introduce a substituent exclusively at the ortho position. organic-chemistry.org

For aniline derivatives, the amino group itself is not an effective DMG and can react with the organolithium reagent. Therefore, it must first be converted into a suitable DMG. Common DMGs for anilines include amides, carbamates, and ureas. wikipedia.orgorganic-chemistry.org These groups are capable of coordinating the lithium reagent and directing the metalation to the adjacent position. baranlab.orgorganic-chemistry.org After the electrophilic quench, the DMG can be retained or removed to regenerate the primary or secondary aniline.

Table 1: Common Directing Groups for DoM of Anilines

| Directing Group | Description |

| Amides (-NHCOR) | Effective DMGs, though removal can require harsh conditions. |

| Carbamates (-NHCOOR) | Widely used due to their strong directing ability and relative ease of removal. |

| Ureas (-NHCONR₂) | Transiently formed ureas can act as highly effective DMGs for one-pot functionalizations. organic-chemistry.org |

| Sulfonamides (-NHSO₂R) | Another class of effective directing groups for ortho-lithiation. |

This method offers a reliable pathway to ortho-substituted anilines that might be difficult to access through classical electrophilic aromatic substitution.

In recent years, transition-metal-catalyzed C–H functionalization has emerged as a step-economical and powerful tool for modifying aromatic rings. researchgate.netbath.ac.uk These methods avoid the need for pre-functionalized starting materials like haloarenes or organometallics. For aniline synthesis, this often involves a directing group to guide a metal catalyst (commonly palladium, rhodium, or iridium) to a specific C–H bond. bath.ac.uk

The amino group of aniline can be modified with a removable directing group that chelates to the metal center, enabling selective functionalization primarily at the ortho position. bath.ac.uk Various catalytic transformations can be achieved this way, including:

Arylation : Introducing an aryl group, often using palladium catalysis. nih.govacs.org

Borylation : Installing a boryl group, which can be further functionalized. Iridium-catalyzed C-H borylation of anilines can achieve high ortho selectivity. msu.edu

Halogenation : Introducing halogen atoms like chlorine or bromine using palladium acetate (B1210297) and copper halide salts. bath.ac.uk

A notable advancement is the development of catalytic systems that can functionalize unprotected primary anilines, which simplifies the synthetic sequence by eliminating protection-deprotection steps. nih.govacs.org For instance, a palladium catalyst with a cooperating [2,2′-bipyridin]-6(1H)-one ligand has been shown to selectively arylate unprotected anilines at the ortho position. nih.gov

The formation of a C–N bond via the amination of haloarenes is a cornerstone of modern organic synthesis, with the Buchwald-Hartwig amination being a prominent example. dntb.gov.ua This palladium-catalyzed cross-coupling reaction allows for the formation of anilines from aryl halides (bromides, chlorides, iodides) and an ammonia (B1221849) equivalent. organic-chemistry.org

To synthesize 3-Bromo-2-(methoxymethyl)aniline via this route, a plausible precursor would be 1,3-dibromo-2-(methoxymethyl)benzene. A selective amination could then introduce the amino group at the C3 position. The success of such a reaction depends on the catalyst system and the relative reactivity of the C-Br bonds. Alternatively, copper-catalyzed amination (Ullmann condensation) provides another classic, albeit often harsher, method for aryl amine synthesis. researchgate.net Modern developments have led to milder conditions for copper-catalyzed aminations, expanding their applicability. researchgate.net

Table 2: Comparison of Amination Strategies

| Method | Catalyst System | Typical Substrates | Key Advantages |

| Buchwald-Hartwig | Palladium with specialized phosphine (B1218219) ligands | Aryl chlorides, bromides, iodides, triflates | High functional group tolerance, mild reaction conditions. organic-chemistry.org |

| Ullmann Condensation | Copper (I) salts, often with ligands | Aryl iodides, bromides | Cost-effective metal catalyst. |

| Metal-Free Amination | Strong base (via aryne intermediate) | Aryl halides | Avoids transition metals. organic-chemistry.org |

Synthesis via Precursor Manipulation

This classical approach involves the stepwise modification of a functionalized benzene (B151609) ring to build the target molecule.

One of the most common and reliable methods for preparing primary anilines is the reduction of the corresponding nitroarenes. dntb.gov.ualibretexts.org For the target compound, this would involve the synthesis of 1-Bromo-2-(methoxymethyl)-3-nitrobenzene followed by its reduction. The synthesis of a similar precursor, 1-bromo-2-methoxy-3-nitrobenzene, is achieved by the methylation of 2-bromo-6-nitrophenol (B84729). chemicalbook.com An analogous Williamson ether synthesis using chloromethyl methyl ether or a related reagent on 2-bromo-6-nitrophenol would yield the required methoxymethyl precursor.

Once the nitro-precursor is obtained, the nitro group can be reduced to an amine using various established methods.

Table 3: Common Reagents for Nitro Group Reduction

| Reducing Agent | Conditions | Notes |

| Iron (Fe) powder | In acidic medium (e.g., acetic acid, HCl) | A classic, cost-effective, and reliable method. google.com |

| Tin(II) Chloride (SnCl₂) | In concentrated HCl | Another widely used method, effective for a broad range of substrates. |

| Catalytic Hydrogenation | H₂, Pd/C catalyst | A clean method, but may be incompatible with other reducible functional groups. |

This two-step sequence—nitration followed by reduction—is a robust and frequently employed strategy for aniline synthesis.

An alternative route involves introducing the bromine atom onto a pre-existing aniline ring. In this case, the starting material would be 2-(methoxymethyl)aniline (B3022783) . The challenge lies in controlling the regioselectivity of the bromination. The amino group is a powerful activating and ortho,para-directing group, while the methoxymethyl group is a weaker ortho,para director.

Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the high reactivity of the ring. vedantu.comyoutube.com To achieve selective monobromination, the activating effect of the amino group must be tempered. This is commonly done by acylating the amine to form an anilide (e.g., acetanilide). The resulting amide group is still ortho,para-directing but is significantly less activating, allowing for controlled bromination. youtube.com

For the synthesis of this compound, one would first protect the amino group of 2-(methoxymethyl)aniline. The directing effects of the resulting amide and the existing methoxymethyl group would then guide the incoming bromine electrophile. Given the positions of the existing groups, the bromine would be directed to the C5 position (para to the amide and meta to the methoxymethyl) and the C3 position (ortho to the amide and meta to the methoxymethyl). A careful selection of brominating agent and reaction conditions would be necessary to favor the desired 3-bromo isomer. After bromination, the protecting group is removed by hydrolysis to yield the final product. youtube.com

Bromination Strategies for Methoxymethyl Aniline Precursors

Regioselective Bromination Approaches

The primary challenge in the synthesis of this compound is directing the bromine atom to the meta-position relative to the activating amino group. The -NH₂ group is a powerful ortho-, para-director, meaning that direct electrophilic bromination of an aniline derivative typically yields 2,4,6-trisubstituted products or a mixture of ortho- and para-isomers. youtube.comchemistrysteps.com To achieve the desired 3-bromo substitution, specialized regioselective techniques are necessary.

One advanced strategy involves the copper-catalyzed oxidative bromination of unprotected anilines. sci-hub.se This method utilizes a catalytic amount of a copper salt, such as CuSO₄·5H₂O, in combination with an alkali metal bromide like sodium bromide (NaBr) and an oxidant like sodium persulfate (Na₂S₂O₈). sci-hub.se This system allows for the bromination of free anilines under relatively mild conditions, offering an alternative to harsher methods or those requiring prior protection of the amino group. sci-hub.se While often favoring para-substitution, the selectivity can be influenced by the substrate and reaction conditions. sci-hub.senih.gov

A more direct and highly innovative approach to achieving meta-bromination is the use of palladium catalysis. Recent research has demonstrated an unprecedented Pd-catalyzed meta-C–H bromination of aniline derivatives. nih.gov This method overcomes the intrinsic ortho- and para-selectivity of classical electrophilic bromination by employing a directing group strategy at the nitrogen atom, in conjunction with a palladium catalyst and a bromine source like N-bromophthalimide (NBP). nih.gov The addition of specific acid additives is crucial for the reaction's success, enabling the functionalization of a C-H bond that is typically unreactive in traditional electrophilic aromatic substitution. nih.gov

Table 1: Comparison of Regioselective Bromination Methods for Anilines

| Method | Catalyst / Reagents | Key Features | Typical Selectivity | Ref. |

|---|---|---|---|---|

| Copper-Catalyzed Oxidative Bromination | CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | Works on unprotected anilines; mild conditions; good atom economy. | Primarily para- and ortho-isomers, but can be substrate-dependent. | sci-hub.se |

| Palladium-Catalyzed C-H Bromination | Pd(OAc)₂ / N-Tf-β-Ala-OH / NBP | Directly functionalizes the meta C-H bond; overcomes innate directing group effects. | High meta-selectivity. | nih.gov |

Protecting Group Considerations for Aniline Nitrogen

The high reactivity of the amino group in aniline makes it susceptible to oxidation and over-reaction during electrophilic substitution reactions like bromination. youtube.comallen.in Therefore, temporary protection of the aniline nitrogen is a cornerstone of controlled synthesis. beilstein-journals.orgquora.com

The most common strategy is the acetylation of the amino group to form an acetanilide. chemistrysteps.comallen.in This is achieved by reacting the aniline with reagents like acetic anhydride (B1165640) or acetyl chloride. youtube.com The resulting amide group (-NHCOCH₃) significantly moderates the reactivity of the aromatic ring. quora.com The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent electron-withdrawing carbonyl group, making it less available to activate the benzene ring. youtube.comquora.com This deactivation prevents over-bromination and can also introduce steric bulk that favors substitution at the less hindered para-position. chemistrysteps.com Following the desired substitution, the acetyl group can be readily removed by acid or base hydrolysis to regenerate the free amine. quora.com

Other protecting groups, such as the tert-butoxycarbonyl (Boc) group, are also widely used in organic synthesis to protect amino functionalities. researchgate.net The choice of protecting group depends on its stability to the reaction conditions required for subsequent steps and the conditions needed for its eventual removal. researchgate.net

Table 2: Common Protecting Groups for Aniline Nitrogen

| Protecting Group | Reagent for Introduction | Key Characteristics |

|---|---|---|

| Acetyl (Ac) | Acetic Anhydride, Acetyl Chloride | Reduces ring activation; directs to para position; removed by hydrolysis. youtube.comallen.inquora.com |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Widely used; stable to many conditions; removed with acid. researchgate.net |

Introduction of the Methoxymethyl (MOM) Group

The methoxymethyl (MOM) group (-CH₂OCH₃) is introduced into the target molecule via etherification of a hydroxyl group. For the synthesis of this compound, this step would typically be performed on a precursor such as 2-amino-3-bromobenzyl alcohol. This precursor can be synthesized by the reduction of 2-amino-3-bromobenzaldehyde. chemicalbook.com

Alkoxymethylation Reactions

Alkoxymethylation is the general process of adding an alkoxymethyl group, like MOM, to a substrate. The MOM group is a common protecting group for alcohols. wikipedia.org The standard method for its introduction involves the use of chloromethyl methyl ether (CH₃OCH₂Cl), often abbreviated as MOM-Cl. wikipedia.org The reaction is typically conducted in an inert solvent like dichloromethane (B109758) in the presence of a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org The base deprotonates the alcohol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether to form the MOM ether. wikipedia.org

Selective Etherification Methods

A key challenge in the synthesis is the selective etherification of the primary benzylic alcohol in 2-amino-3-bromobenzyl alcohol without causing undesired N-alkylation of the aniline group, which is also nucleophilic. organic-chemistry.org

Methods for selective O-alkylation are therefore critical. Williamson-type ether synthesis, a classical method, can be adapted for this purpose. google.com One approach involves reacting the alcohol with a strong base to form the alkoxide, which then reacts with a halide. google.com To enhance selectivity, phase-transfer catalysis or the use of specific solvent systems can be employed. For instance, performing the reaction in a biphasic solid/liquid medium with a powdered strong base (e.g., potassium hydroxide) and a polyether catalyst can promote selective etherification of the alcohol in a solvent-free environment. google.com

Lewis acid catalysis offers another route. Catalysts like tin(II) bromide (SnBr₂) have been shown to be effective for the etherification of alcohols, including terpenes, under mild, Brønsted acid-free conditions. academie-sciences.fr Such methods could potentially be adapted to favor the O-alkylation of the benzylic alcohol over the N-alkylation of the less reactive aromatic amine. The choice of catalyst and reaction conditions is paramount to achieving the required chemoselectivity, ensuring the methoxymethyl group is introduced at the desired oxygen atom.

Novel Synthetic Routes and Process Intensification

Multi-Component Reactions for Structural Assembly

The construction of highly substituted aniline scaffolds, such as this compound, through multi-component reactions (MCRs) represents a sophisticated and efficient synthetic strategy. MCRs are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the initial components. This approach aligns with the principles of green chemistry by minimizing waste, reducing the number of synthetic steps, and improving atom economy.

While a specific, documented multi-component reaction for the direct synthesis of this compound is not prevalent in the current literature, the principles of MCRs can be applied to devise a hypothetical yet plausible synthetic route. Drawing inspiration from established MCRs that form substituted anilines from acyclic precursors, a potential strategy involves a formal [3+3] cycloaddition-aromatization sequence.

One such conceptual approach would be the reaction between a suitably substituted 1,3-dicarbonyl compound, a source of the C2-C3-C4 fragment of the aniline ring, and an amine which provides the nitrogen atom and the C1 fragment. The challenge lies in the design of precursors that bear the required bromo and methoxymethyl functionalities, or their masked equivalents, at the correct positions to ensure the desired regiochemical outcome.

A proposed multi-component reaction could involve the condensation of a β-keto-ester bearing a bromine atom at the α-position with an enamine derived from a methoxy-substituted ketone and a suitable amine. The subsequent intramolecular cyclization and aromatization via water elimination would theoretically yield the target this compound. The success of such a reaction would be highly dependent on the reactivity and steric compatibility of the chosen components.

The table below outlines the proposed components for a hypothetical multi-component synthesis of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

|---|---|---|---|---|

| α-bromo-β-ketoester | Methoxyacetone | Ammonia | Acid or base catalysis, heat | This compound |

This proposed MCR, while yet to be experimentally validated, showcases the potential of modern synthetic methodologies to construct complex molecules like this compound in a convergent and efficient manner. Further research in this area could lead to the development of novel and practical routes to this and other similarly substituted anilines.

Reactivity and Synthetic Transformations of 3 Bromo 2 Methoxymethyl Aniline

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the aromatic ring of 3-Bromo-2-(methoxymethyl)aniline is a key functional group that enables a variety of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These transformations are crucial for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of new bonds. iupac.org this compound is a suitable substrate for several types of these reactions, catalyzed by transition metals like palladium, copper, and nickel.

Palladium catalysts are widely employed for their efficiency and functional group tolerance in a range of cross-coupling reactions. mit.edu

Suzuki Reaction: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. nih.gov This reaction is known for its mild conditions and the commercial availability of a wide range of boronic acids and their esters. nih.gov For instance, the coupling of unprotected ortho-bromoanilines with various boronic esters has been shown to proceed in good to excellent yields. nih.govresearchgate.net The reaction is tolerant of various functional groups, including ketones, alcohols, and even other halides like aryl chlorides. nih.govresearchgate.net The general applicability of the Suzuki reaction to ortho-substituted anilines makes it a valuable tool for creating complex molecular architectures. nih.gov In the context of this compound, a Suzuki reaction with an appropriate boronic acid or ester would yield a substituted 2-(methoxymethyl)aniline (B3022783) derivative. The reaction of 4-bromoaniline (B143363) with phenylboronic acid has been studied, and while the presence of the amino group can influence the reaction rate, the coupling is generally successful. researchgate.net A micellar Suzuki cross-coupling between bromoanilines and thiophene (B33073) boronic acids has also been reported to be effective. mdpi.comunimib.it

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govyoutube.com This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org While high temperatures are often required, the development of new catalyst systems, including those with N-heterocyclic carbene (NHC) ligands, has allowed for milder reaction conditions. nih.gov The Heck reaction can be performed on substrates with unprotected aniline (B41778) groups, although the substitution pattern on the aniline can influence reactivity. researchgate.net For example, the reaction of 4-bromo-2,6-dimethylaniline (B44771) with acrylonitrile (B1666552) has been successfully demonstrated. researchgate.net

Negishi Reaction: The Negishi coupling forms C-C bonds by reacting an organohalide with an organozinc reagent. researchgate.net This reaction is known for its high efficiency, yield, and selectivity under mild conditions. researchgate.net A key advantage of Negishi couplings is the high functional group tolerance of organozinc reagents. researchgate.net The development of high-throughput screening methods has facilitated the identification of optimal palladium catalysts for Negishi cross-coupling reactions involving bromoanilines. digitellinc.com

The following table summarizes representative conditions for palladium-catalyzed C-C bond formation reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

| Suzuki | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Good to Excellent nih.gov |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Base (e.g., Et₃N) | DMF or Toluene | Good organic-chemistry.orgnih.gov |

| Negishi | Organozinc reagent | Pd catalyst (e.g., from HTS) | Not always required | THF | High researchgate.netdigitellinc.com |

Table 1: Representative Conditions for Palladium-Catalyzed C-C Bond Formation.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a widely used palladium-catalyzed method for the synthesis of C-N bonds, specifically for the arylation of amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org The development of various generations of catalyst systems has expanded the applicability of this reaction to a wide range of amines and aryl coupling partners. wikipedia.org For instance, the coupling of aryl bromides with various amines, including anilines and heterocyclic amines, has been extensively studied. nih.govresearchgate.net The choice of ligand and base is crucial for the success of the reaction and depends on the electronic properties of the coupling partners. cmu.edu

The following table outlines typical conditions for the Buchwald-Hartwig amination.

| Amine Type | Catalyst System | Base | Solvent | Typical Yield |

| Primary/Secondary Alkyl or Aryl | Pd₂(dba)₃ / Ligand (e.g., Xantphos) | Cs₂CO₃ or NaOtBu | Toluene or Dioxane | Good to Excellent wikipedia.orgnih.govcmu.edu |

Table 2: Typical Conditions for Buchwald-Hartwig Amination.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are an alternative to palladium-catalyzed methods for forming C-N and C-O bonds. wikipedia.orgnih.gov

Ullmann Condensation: The Ullmann condensation traditionally involves the copper-promoted reaction of an aryl halide with an amine, alcohol, or thiol to form the corresponding aryl amine, ether, or thioether. wikipedia.org While classic Ullmann reactions often require harsh conditions, modern methods utilize soluble copper catalysts and ligands, allowing for milder reaction temperatures. wikipedia.orgmdpi.com The Goldberg reaction is a specific type of Ullmann condensation for C-N bond formation. wikipedia.org Copper-catalyzed amination of bromobenzoic acids has been shown to be highly regioselective, with the bromide adjacent to the carboxylic acid being preferentially replaced. nih.gov This suggests that the electronic and steric environment around the aryl bromide in this compound would influence its reactivity in copper-catalyzed couplings.

The following table provides an overview of typical conditions for copper-catalyzed N-arylation.

| Amine | Catalyst System | Base | Solvent | Temperature | Typical Yield |

| Aromatic or Aliphatic | CuI / Ligand (e.g., diamine) | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100-140 °C | Good to High nih.govorganic-chemistry.org |

Table 3: Typical Conditions for Copper-Catalyzed N-Arylation.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed transformations. scholaris.canih.gov

Nickel-Catalyzed N-Arylation: Nickel catalysts can be used for the N-arylation of various amines, including indoles and other heterocycles. mdpi.com These reactions often proceed under different conditions than their palladium-catalyzed counterparts and can sometimes offer complementary reactivity.

Nickel-Catalyzed C-C Coupling: Nickel catalysts are also effective in promoting C-C bond formation, such as the coupling of aryl halides with organozinc reagents (a variation of the Negishi coupling) or with aryl boronic esters. researchgate.netnih.gov These reactions can be advantageous for specific substrates where palladium catalysis may be less effective.

The following table shows representative conditions for nickel-catalyzed cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System | Conditions | Typical Yield |

| N-Arylation | Amine/Heterocycle | Ni(COD)₂ / Ligand | Varies | Good mdpi.com |

| C-C Coupling | Organozinc or Organoboron | NiCl₂(dppp) or similar | Varies | Good researchgate.netnih.gov |

Table 4: Representative Conditions for Nickel-Catalyzed Cross-Coupling Reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Negishi)

Reactions Involving the Amino Group

The primary amino group of this compound is a versatile functional handle for a variety of synthetic transformations, including acylation, urea (B33335) formation, and, most notably, the construction of heterocyclic rings.

The amino group of this compound readily undergoes amidation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis. For example, the protection of an aniline as an acetamide (B32628) is a common strategy in multi-step syntheses to moderate the activating effect of the amino group and to prevent unwanted side reactions. researchgate.net

Similarly, ureation reactions can be carried out by reacting the aniline with isocyanates or carbamoyl (B1232498) chlorides to furnish urea derivatives. These reactions are crucial for the synthesis of a wide range of biologically active molecules and materials.

Table 1: Examples of Amidation and Ureation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Acetyl chloride | Amide |

| This compound | Benzoyl chloride | Amide |

| This compound | Phenyl isocyanate | Urea |

The presence of the amino group in proximity to the methoxymethyl group on the aniline ring makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic synthesis. The amino group of this compound can act as a nucleophile in intramolecular cyclization reactions to form fused heterocyclic systems.

One common strategy involves the condensation of anilines with dicarbonyl compounds or their equivalents. For instance, the reaction of o-phenylenediamines with 1,3-dicarbonyl compounds is a well-established method for the synthesis of 1,5-benzodiazepines. nih.govnih.gov While this compound is not an o-phenylenediamine, analogous cyclization strategies can be envisioned.

Furthermore, intramolecular cyclization of organic azides is a known method for synthesizing N-heterocycles. researchgate.net While this does not directly involve the amino group of the starting aniline, it highlights a general strategy for heterocycle formation that could be adapted.

Quinazolines and their derivatives are another important class of heterocycles that can be synthesized from aniline precursors. organic-chemistry.org Various methods exist, including the reaction of 2-aminobenzylamines with aldehydes or the dehydrogenative coupling of 2-aminoaryl methanols with amides or nitriles. organic-chemistry.orgnih.gov The structural motif of this compound could potentially be modified to access precursors for such cyclizations.

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes towards nucleophilic attack. Gold-catalyzed intramolecular aminocyclization reactions of substrates containing both an amino group and an unsaturated carbon-carbon bond are efficient methods for the construction of nitrogen heterocycles. While there are no direct reports found for the gold-catalyzed aminocyclization of this compound itself, related transformations highlight the potential of this approach. For example, gold-catalyzed intramolecular cyclization of homopropargyl azides can yield pyrroles. researchgate.net If the methoxymethyl group in this compound were to be replaced with or converted to an alkyne-containing moiety, gold-catalyzed aminocyclization could provide a route to fused nitrogen heterocycles.

N-Alkylation and Acylation Reactions

The primary amino group (-NH₂) of this compound is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents onto the nitrogen atom, thereby modifying the compound's electronic and steric properties and serving as a gateway to more complex molecular architectures.

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. This is typically achieved by reaction with alkyl halides or through reductive amination. More advanced methods utilize transition-metal catalysts to facilitate the coupling of amines with alcohols, offering a greener alternative to traditional alkylating agents. nih.govrsc.orgrsc.org For this compound, alkylation proceeds via standard protocols, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is generally rapid and high-yielding. The resulting N-acyl group is a crucial functional handle; it alters the electronic nature of the nitrogen, making it less basic and less activating towards the aromatic ring. This modulation of reactivity is often exploited in multi-step syntheses to control the outcome of subsequent electrophilic aromatic substitution reactions. libretexts.orgresearchgate.net Furthermore, N-acylation can serve as a protecting strategy for the amino group. youtube.com

Below is a summary of common reagents used for these transformations.

| Reaction Type | Reagent Class | Specific Examples | Product Type |

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Secondary/Tertiary Amine |

| Alcohols (with catalyst) | Benzyl alcohol, Ethanol | Secondary Amine | |

| N-Acylation | Acyl Halides | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl) | Amide |

| Acid Anhydrides | Acetic anhydride ((CH₃CO)₂O), Trifluoroacetic anhydride ((CF₃CO)₂O) | Amide |

This table is generated based on established chemical principles for the functionalization of primary anilines.

Diazotization and Diazo Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization to form a highly versatile diazonium salt intermediate. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). libretexts.orgmasterorganicchemistry.com

The resulting arenediazonium salt, 3-bromo-2-(methoxymethyl)benzenediazonium chloride, is a valuable synthetic intermediate where the diazonio group (-N₂⁺) acts as an excellent leaving group (N₂ gas). masterorganicchemistry.com This allows for its replacement by a wide range of nucleophiles in what are broadly known as Sandmeyer and related reactions. wikipedia.orgorganic-chemistry.org These transformations provide access to functionalities that are often difficult to introduce via direct electrophilic aromatic substitution. wikipedia.org

Key transformations of the diazonium salt include:

Halogenation: Reaction with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo substituent, respectively. masterorganicchemistry.com

Cyanation: Treatment with copper(I) cyanide (CuCN) yields the corresponding nitrile (benzonitrile derivative). wikipedia.org

Hydroxylation: Heating the aqueous diazonium salt solution results in the formation of a phenol (B47542). libretexts.orgchemguide.co.uk

Furthermore, the diazonium ion is an electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, in diazo coupling reactions . masterorganicchemistry.comlibretexts.org This process retains the nitrogen atoms, forming a characteristic -N=N- azo bridge that links the two aromatic rings. The resulting azo compounds are often highly colored and are the basis for many synthetic dyes. libretexts.orgyoutube.com Coupling with a partner like phenol would be expected to occur at the para-position of the phenol ring. chemguide.co.uk

| Reaction Type | Reagents | Product Functional Group |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | -N₂⁺Cl⁻ (Diazonium salt) |

| Sandmeyer | CuBr | -Br |

| CuCl | -Cl | |

| CuCN | -CN | |

| Hydroxylation | H₂O, Δ | -OH |

| Diazo Coupling | Phenol, NaOH (aq) | Azo compound (-N=N-Ar-OH) |

This table outlines the expected reactivity based on established protocols for arenediazonium salts.

Reactivity of the Methoxymethyl (MOM) Group

The methoxymethyl group (-CH₂OCH₃) at the 2-position is an acetal (B89532) functional group. Its primary reactivity centers on the ether linkage, which can be cleaved under specific conditions, and its ability to influence reactions at other positions on the aromatic ring.

Deprotection Strategies and Subsequent Functionalization

The methoxymethyl group is commonly used as a protecting group for alcohols (O-MOM) and, less frequently, for amines (N-MOM). In the context of this compound, the C-CH₂OCH₃ linkage is an ether that can be cleaved, a reaction often referred to as deprotection. This cleavage unmasks a hydroxymethyl group (-CH₂OH), providing a new site for synthetic elaboration.

The standard method for MOM group cleavage involves treatment with acid. organic-chemistry.org Various acidic conditions can be employed, ranging from strong mineral acids like HCl in an organic solvent to Lewis acids. A procedure using trifluoromethanesulfonic (triflic) acid has also been reported for the deprotection of N-MOM groups. clockss.org The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and methanol. Subsequent reaction with water yields the corresponding alcohol, in this case, (3-bromo-2-aminophenyl)methanol.

Once the hydroxymethyl group is revealed, it can undergo a variety of subsequent functionalization reactions:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Esterification/Etherification: The alcohol can be converted to esters or ethers through reaction with acyl chlorides or alkyl halides, respectively.

| Reaction | Reagent(s) | Resulting Functional Group |

| MOM Deprotection | HCl (aq), THF | -CH₂OH |

| Triflic Acid (CF₃SO₃H) | -CH₂OH | |

| Alcohol Oxidation | PCC, CH₂Cl₂ | -CHO (Aldehyde) |

| KMnO₄, NaOH, H₂O | -COOH (Carboxylic Acid) | |

| Esterification | Acetyl Chloride, Pyridine | -CH₂OC(O)CH₃ (Acetate Ester) |

This table summarizes common reactions for the deprotection of a MOM ether and subsequent functionalization of the resulting alcohol.

Remote Functionalization via MOM Activation

The methoxymethyl group can act as a directing group in reactions that functionalize other positions on the aromatic ring, a concept known as remote functionalization. A prominent example of this is Directed ortho-Metalation (DoM) . wikipedia.orgunblog.fr In this reaction, a directing metalation group (DMG) complexes with a strong organolithium base (e.g., n-butyllithium), directing the deprotonation (lithiation) of a nearby C-H bond, typically at the ortho position. wikipedia.orguwindsor.ca

The ether oxygen in the -CH₂OCH₃ group can function as a Lewis basic site to coordinate the lithium reagent, classifying it as a directing group. organic-chemistry.orgbaranlab.org However, in this compound, the primary amino group is a more powerful DMG. For DoM to be effective and predictable, the amine is typically first protected as an amide (e.g., by N-acylation), which is an excellent DMG.

With the amine protected as an amide (e.g., -NHC(O)R), lithiation would be strongly directed to the C6 position, which is ortho to the powerful amide directing group. The -CH₂OCH₃ group at the C2 position would exert a lesser, likely reinforcing, influence on this regioselectivity. After lithiation at C6, the resulting aryllithium intermediate can be quenched with a variety of electrophiles (e.g., CO₂, I₂, aldehydes), introducing a new substituent at that position. This strategy allows for precise functionalization at a position remote from the MOM group, activated in concert with the protected amine.

Application of 3 Bromo 2 Methoxymethyl Aniline in Complex Molecule Synthesis

Building Block for Nitrogen-Containing Heterocycles

There is no specific information in the searched literature detailing the use of 3-Bromo-2-(methoxymethyl)aniline as a building block for the following nitrogen-containing heterocycles.

No documented syntheses of indoles or quinolines using this compound were found. In theory, the molecule could undergo reactions such as the Fischer, Bischler-Möhlau, or Madelung indole (B1671886) syntheses, or the Skraup, Doebner-von Miller, or Friedländer quinoline (B57606) syntheses, but no specific examples have been reported.

The literature search did not reveal any instances of this compound being used to synthesize benzimidazoles or related scaffolds, for which it could theoretically serve as a starting material through condensation with carboxylic acids or their derivatives.

No specific examples of this compound being utilized in the synthesis of fused polycyclic systems were identified in the available literature.

Precursor for Advanced Pharmaceutical Intermediates (without specific drug names/targets)

While substituted anilines are crucial intermediates in the pharmaceutical industry, there is no specific mention in the searched literature of this compound being used as a precursor for advanced pharmaceutical intermediates.

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Methoxymethyl Aniline

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Table 1: Key Components in a Typical Cross-Coupling Catalytic Cycle

| Step | Description | Key Species Involved |

|---|---|---|

| Oxidative Addition | The aryl bromide (Ar-Br) reacts with a low-valent metal catalyst, typically Pd(0), which inserts into the C-Br bond. This increases the metal's oxidation state to Pd(II). | 3-Bromo-2-(methoxymethyl)aniline, Pd(0) catalyst, Ligands (e.g., phosphines) |

| Transmetalation | An organometallic nucleophile (R-M') transfers its organic group (R) to the Pd(II) center, displacing the halide. | Arylpalladium(II) halide, Organoboron or other organometallic reagent, Base |

| Reductive Elimination | The two organic groups (Ar and R) on the Pd(II) center couple and are eliminated as the final product (Ar-R). The metal is reduced back to its Pd(0) state, re-entering the cycle. | Di-organopalladium(II) complex |

Oxidative addition is the initial and often rate-determining step in the catalytic cycle. It involves the reaction of the low-valent metal complex, such as a Pd(0) species, with the carbon-bromine bond of this compound. This step results in an increase of the metal's oxidation state and coordination number by two. libretexts.org For aryl halides, several mechanisms are possible. libretexts.orgnih.gov

A concerted pathway is often proposed, involving a three-centered transition state where the C-Br bond breaks as two new metal-carbon and metal-halogen bonds form simultaneously. libretexts.org Alternatively, radical pathways can occur, particularly for first-row transition metals like nickel or under specific conditions for palladium. nih.gov These radical mechanisms can proceed through a single-electron transfer (SET) from the metal to the aryl halide, generating an aryl radical intermediate. nih.gov For aryl bromides reacting with Ni(0), it has been shown that the reaction can proceed through a combination of both concerted and radical pathways. nih.gov

Table 2: Factors Influencing Oxidative Addition

| Factor | Influence on Mechanism and Rate |

|---|---|

| Metal Identity | First-row metals (e.g., Ni) have a greater propensity for one-electron (radical) pathways compared to second-row metals (e.g., Pd), which often favor concerted, two-electron processes. nih.gov |

| Ligands | Strong electron-donating ligands on the metal center increase its electron density, which can facilitate the oxidative addition step. libretexts.org |

| Halide Identity | The C-X bond strength (C-I < C-Br < C-Cl) influences the reaction rate. Aryl iodides react fastest, while aryl chlorides are the least reactive. Aryl bromides offer a balance of reactivity and stability. nih.gov |

| Solvent Polarity | More polar solvents can facilitate radical pathways by stabilizing charged intermediates formed during single-electron transfer (SET) processes. nih.gov |

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura reactions) to the palladium(II) center. researchgate.net This step is crucial for introducing the new carbon-based fragment that will be coupled to the aniline (B41778) ring.

In the context of a Suzuki-Miyaura reaction, the organoboron species, typically a boronic acid or ester, is first activated by a base (e.g., K₂CO₃, Cs₂CO₃). researchgate.net This activation forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). researchgate.net It is generally accepted that this activated boronate species then reacts with the arylpalladium(II) halide complex. researchgate.net One proposed pathway involves the displacement of the halide ligand on the palladium by the base's conjugate anion (e.g., hydroxide (B78521) or alkoxide), followed by reaction with the neutral organoboron reagent. researchgate.net Another pathway suggests the direct reaction of the palladium halide complex with the activated organoboronate. researchgate.net

Reductive elimination is the final, product-forming step of the catalytic cycle. numberanalytics.comwikipedia.org In this stage, the two organic ligands—the aniline derivative and the newly transferred group—are coupled together, forming a new covalent bond. wikipedia.org This process is the microscopic reverse of oxidative addition. wikipedia.org The oxidation state of the metal center decreases by two, and the active Pd(0) catalyst is regenerated, allowing it to re-enter the cycle. libretexts.orgumb.edu

For this step to occur, the two organic groups must be positioned cis (adjacent) to each other on the square planar palladium(II) complex. wikipedia.org If they are in a trans configuration, a trans-to-cis isomerization must precede the elimination. The elimination itself is typically a concerted, nonpolar process that proceeds through a three-centered transition state, with retention of stereochemistry at any stereogenic centers on the ligands. wikipedia.orgumb.edu The rate of reductive elimination is influenced by the nature of the ligands, with the formation of C-H and C-C bonds being particularly favorable. umb.eduumb.edu

Table 3: Factors Affecting Reductive Elimination

| Factor | Influence on Mechanism and Rate |

|---|---|

| Ligand Orientation | Groups to be eliminated must be in a cis-arrangement on the metal center. wikipedia.org |

| Metal Oxidation State | Reductive elimination is favored from higher oxidation states (e.g., Pd(II), Pt(IV)). libretexts.orgumb.edu |

| Steric Hindrance | Bulky ligands can promote reductive elimination by relieving steric strain around the metal center. |

| Electronic Effects | Electron-withdrawing ligands can sometimes accelerate the rate of elimination. |

Mechanistic Pathways of Cyclization Reactions

The structure of this compound, with a nucleophilic amine and an ortho-substituent, makes it a candidate for intramolecular cyclization reactions to form heterocyclic systems, such as indazoles or other fused rings. These reactions can proceed through various mechanistic pathways, including those involving cationic or radical intermediates.

Cyclization pathways involving cationic intermediates can be envisioned under acidic conditions or through the action of a Lewis acid. For instance, the methoxymethyl group could, in principle, be cleaved to generate a transient electrophilic species that is subsequently trapped by the aniline nitrogen. However, a more plausible pathway involves the formation of a complex between the aniline and a reagent, followed by its decomposition. Kinetic studies on the reactions of substituted anilines have shown the formation of intermediate complexes in a fast equilibrium step, which then slowly decompose to form the product. utmb.edu This type of mechanism, where an intermediate complex featuring a polarized or cationic character is formed, could be operative in the cyclization of this compound under specific conditions.

Radical-mediated cyclizations offer an alternative and powerful route to heterocyclic structures. In the case of this compound, a radical could be generated at the carbon-bromine bond via single-electron transfer from a catalyst or initiator. This aryl radical could then be involved in an intramolecular cyclization.

By analogy, studies on the cyclization of N-(2-alkynyl)anilines have demonstrated that arylselenyl radicals can initiate a cascade cyclization to form quinolines. researchgate.net Similarly, it is conceivable that a radical generated on the aniline ring of this compound could trigger a cyclization event, potentially involving the methoxymethyl group or a pre-installed unsaturated moiety, to construct a new ring system. These reactions often proceed under mild conditions and highlight the versatility of radical intermediates in synthesis. researchgate.net

Role of Substituents in Reactivity and Regioselectivity

The reactivity and regioselectivity of an aromatic compound like this compound are governed by the electronic and steric properties of its substituents. The aniline (-NH2), bromo (-Br), and methoxymethyl (-CH2OCH3) groups each exert an influence on the electron density and accessibility of the benzene (B151609) ring.

Inductive and Resonance Effects

The substituents on the aniline ring influence its reactivity through a combination of inductive and resonance effects. The amino group (-NH2) is a strong activating group. While nitrogen is more electronegative than carbon, leading to an electron-withdrawing inductive effect, its lone pair of electrons can be delocalized into the aromatic ring through resonance, a much stronger electron-donating effect. This increases the electron density of the ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions.

The bromine atom is a deactivating group due to its strong electron-withdrawing inductive effect, stemming from its high electronegativity. However, like the amino group, it possesses lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. In cases with conflicting directing effects, the more strongly activating group typically governs the position of substitution.

A comprehensive analysis of how these combined effects influence the specific reactivity and regioselectivity of this compound would require specific experimental studies that have not been published.

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In this compound, the substituents are located in adjacent positions on the benzene ring. This ortho-substitution pattern can create significant steric bulk around the amino group and the adjacent C3 position.

This steric crowding can influence the approach of reagents, potentially hindering reactions at the amino group or at the nearby ring positions. For example, in reactions involving the amino group, its nucleophilicity might be tempered by the bulky neighboring groups. Similarly, electrophilic substitution at the positions ortho to the strongly activating amino group (the C3 and C5 positions are electronically favored) might be sterically hindered, potentially favoring substitution at the less hindered para position (C6). However, without specific experimental data for reactions involving this molecule, the precise impact of steric hindrance remains speculative.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the geometry of the transition state. This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

There are no published KIE studies specifically involving this compound. Such studies would be invaluable in understanding the mechanisms of reactions it might undergo, such as electrophilic aromatic substitution or reactions at the amino or methoxymethyl groups. For instance, a significant KIE upon deuteration of the N-H bonds would suggest that N-H bond cleavage is involved in the rate-determining step of a particular reaction.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a methodology used to gain detailed insight into complex reaction mechanisms from a minimal number of experiments. It involves monitoring the concentrations of reactants, intermediates, and products over time to construct a comprehensive kinetic profile of the reaction. This can help identify catalyst deactivation, product inhibition, or changes in the rate-determining step as the reaction progresses.

As with the other mechanistic investigations, there is no evidence in the scientific literature of RPKA being applied to reactions of this compound. The application of this technique would provide a deep understanding of its reaction dynamics, which is currently absent from the scientific record.

Computational and Theoretical Studies on 3 Bromo 2 Methoxymethyl Aniline and Its Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such calculations for 3-Bromo-2-(methoxymethyl)aniline would provide fundamental insights into its chemical behavior.

Electronic Structure Analysis

A thorough DFT analysis of this compound would involve the calculation of its molecular orbitals, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule interacts with other chemical species. The HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight areas prone to nucleophilic attack. Furthermore, the calculation of an electrostatic potential map would visualize the charge distribution across the molecule, identifying electron-rich and electron-poor regions that are key to its reactivity.

Transition State Modeling and Energy Profiles

To understand the mechanisms of reactions involving this compound, transition state theory combined with DFT calculations would be employed. This approach would model the high-energy transition state structures that occur during a chemical transformation. By calculating the energy of these transition states relative to the reactants and products, a complete reaction energy profile can be constructed. This profile would reveal the activation energy, providing a quantitative measure of the reaction's feasibility and rate. For instance, in a potential N-alkylation or acylation reaction, this modeling could predict the most likely reaction pathway.

Prediction of Reactivity and Selectivity

DFT calculations can also be used to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating reactivity indices such as Fukui functions or dual descriptors, it would be possible to pinpoint the specific atoms within the molecule that are most likely to participate in a reaction. For example, these calculations could determine whether an electrophile would preferentially attack the aniline (B41778) nitrogen or a specific position on the aromatic ring, and could also predict the regioselectivity of reactions such as further halogenation or nitration.

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) represent a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. If a dataset of related aniline derivatives with known reactivity data were available, a QSAR model could be developed. This model would use calculated molecular descriptors for this compound (such as electronic, steric, and hydrophobic parameters) to predict its reactivity in a specific chemical transformation without the need for extensive laboratory experiments.

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Methodologies

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For a molecule like 3-Bromo-2-(methoxymethyl)aniline, this translates to developing synthetic routes that are more atom-economical, energy-efficient, and utilize less hazardous reagents.

Photocatalytic Approaches

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. researchgate.netacs.org Future research could explore the photocatalytic synthesis of this compound, potentially starting from simpler precursors. For instance, photocatalytic C-H amination or bromination of an appropriate arene could provide a more direct and sustainable route. Another avenue is the photocatalytic reduction of a corresponding nitroarene, which can be achieved with high selectivity at room temperature, thereby reducing the energy consumption associated with traditional high-pressure hydrogenation methods. nih.gov The use of heterogeneous photocatalysts could also simplify product purification and catalyst recycling, further enhancing the sustainability of the process. nih.gov

Biocatalysis and Enzymatic Transformations

Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal for sustainable synthesis. capes.gov.br The synthesis of anilines and their derivatives is an area where biocatalysis is showing significant promise. researchgate.net Future research on this compound could involve:

Enzymatic Amination: Transaminases are a class of enzymes that can install an amino group onto a ketone or aldehyde precursor with high enantioselectivity. researchgate.net A potential biocatalytic route could involve the enzymatic amination of a suitably functionalized cyclohexanone (B45756) derivative, followed by aromatization.

Enzymatic Halogenation: Flavin-dependent halogenases are enzymes capable of regioselective halogenation of aromatic compounds. rsc.orgfrontiersin.org It may be possible to engineer a halogenase to selectively brominate 2-(methoxymethyl)aniline (B3022783) at the 3-position, offering a highly specific and environmentally benign alternative to traditional chemical bromination. rsc.orgfrontiersin.org These enzymes often operate on electron-rich aromatic rings, making anilines potential substrates. rsc.org

Kinetic Resolution: If a racemic mixture of a chiral precursor to this compound is synthesized, lipases could be employed for kinetic resolution to obtain enantiomerically pure forms, which are often required for pharmaceutical applications.

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and easier scalability. acs.org For the synthesis of this compound, flow chemistry could be applied to multi-step sequences, minimizing the need for isolation and purification of intermediates. acs.org For example, a flow process could be designed where a nitroarene is first reduced to the aniline (B41778), which then undergoes a subsequent reaction, all within a closed-loop system. mdpi.com This approach not only improves efficiency but also allows for the safe handling of potentially hazardous reagents and intermediates.

Exploration of Novel Reactivity Patterns

The functional groups present in this compound—an amine, a bromine atom, and a methoxymethyl group on an aromatic ring—offer multiple handles for further chemical modification. Future research will likely focus on exploring novel reactivity patterns to create a diverse range of derivatives with unique properties.

C-H Activation: Direct functionalization of C-H bonds is a rapidly developing field that offers new ways to build molecular complexity. acs.orgnih.gov For this compound, palladium-catalyzed C-H activation could enable the introduction of new substituents at other positions on the aniline ring, a process that is often challenging using traditional methods. nih.gov This could lead to the synthesis of tetra- or penta-substituted anilines with precisely controlled substitution patterns.

Cross-Coupling Reactions: The bromine atom in this compound makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. miamioh.edubarnesandnoble.com While these are established methods, future research could focus on developing novel coupling partners or more efficient catalytic systems to synthesize a wider range of derivatives. For example, copper-catalyzed cross-coupling reactions are emerging as a cost-effective alternative to palladium-based systems. organic-chemistry.orgnih.gov

Domino Reactions: Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient. eurekalert.org A potential future direction could be the design of domino reactions that utilize the existing functional groups of this compound to construct complex heterocyclic structures in a single step.

Integration into Advanced Functional Materials Synthesis

Aniline and its derivatives are key components in a variety of advanced functional materials, particularly conducting polymers and organic electronics. youtube.comrsc.orgrsc.org

| Material Class | Potential Role of this compound | Desired Properties |

| Conducting Polymers | As a monomer or co-monomer in the synthesis of polyaniline derivatives. rsc.orgrsc.org | The methoxymethyl and bromo substituents could be used to tune the solubility, processability, and electronic properties of the resulting polymer. sci-hub.se |

| Organic Light-Emitting Diodes (OLEDs) | As a building block for charge-transporting materials or emissive dopants. google.com | The substitution pattern could influence the HOMO/LUMO energy levels and photophysical properties. researchgate.net |

| Sensors | As a functional monomer for creating polymer films that can detect specific analytes. rsc.orgrsc.org | The functional groups could provide specific binding sites for target molecules, leading to changes in the material's conductivity or optical properties. |

The synthesis of new polyaniline derivatives with tailored properties is an active area of research. rsc.orgrsc.org The unique substitution pattern of this compound could lead to polymers with improved solubility in common organic solvents, making them easier to process into thin films for electronic devices. rsc.org Furthermore, the bromine atom provides a site for post-polymerization modification, allowing for further tuning of the material's properties.

Interdisciplinary Applications and Collaborative Research

The future development and application of this compound will likely be driven by collaborations between chemists, materials scientists, biologists, and engineers.

Medicinal Chemistry: Substituted anilines are a common motif in many pharmaceutical compounds. wisdomlib.orgbeilstein-journals.org Collaborative research with medicinal chemists could explore the potential of this compound and its derivatives as scaffolds for new therapeutic agents. The specific substitution pattern may lead to unique interactions with biological targets.

Materials Science: Joint efforts with materials scientists will be crucial for integrating this compound into advanced materials. nih.gov This could involve computational modeling to predict the properties of new polymers or experimental work to fabricate and test new electronic devices. rsc.org

Agrochemicals: Aniline derivatives are also used in the synthesis of pesticides. chemcess.com Research in collaboration with agricultural scientists could investigate the potential of new derivatives as more effective and environmentally friendly herbicides or fungicides.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-2-(methoxymethyl)aniline, and how do reaction conditions influence yield and purity?

- Answer : Common methods involve multi-step synthesis starting from substituted aniline precursors. For example, bromination of 2-(methoxymethyl)aniline derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 0–5°C) can introduce the bromine atom regioselectively . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95% by HPLC). Reaction optimization (e.g., stoichiometry, temperature) is critical to avoid di-brominated byproducts.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : Spectroscopic techniques are employed:

- NMR : and NMR identify substituent positions (e.g., methoxymethyl CHO–CH– at δ ~3.3–3.5 ppm and aromatic protons at δ ~6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 230.03 for CHBrNO) .

- Elemental Analysis : Matches calculated C, H, N, Br percentages within ±0.3% .

Q. What stability considerations are critical for storing this compound?

- Answer : The compound is light-sensitive and prone to oxidation. Storage under inert gas (N or Ar) at –20°C in amber vials prevents degradation. Stability tests (TLC/HPLC over 6 months) show <5% decomposition under optimal conditions .

Advanced Research Questions

Q. How do electronic effects of the methoxymethyl and bromine substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Answer : The methoxymethyl group (–OCHCH) acts as an electron-donating group via resonance, activating the ring for EAS at the para position relative to itself. Bromine, being electron-withdrawing, deactivates the ring but directs incoming electrophiles to meta positions. Computational studies (DFT calculations) reveal charge distribution patterns, guiding predictions for regioselective functionalization .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts in coupling reactions)?

- Answer : Contradictions often arise from solvent polarity or catalyst choice. For example:

- Palladium-catalyzed cross-coupling : Use of Pd(OAc)/XPhos in THF at 80°C minimizes dehalogenation side reactions, achieving >80% Suzuki-Miyaura coupling yields .

- Base selection : KCO in DMF suppresses hydrolysis of the methoxymethyl group compared to NaOH .

Q. How can computational modeling optimize the design of this compound derivatives for drug discovery?

- Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., kinase inhibitors). Substituent modifications (e.g., replacing Br with CF) are modeled to enhance lipophilicity (LogP) or solubility (cLogS) while retaining bioactivity .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate between structural isomers (e.g., 3-Bromo vs. 4-Bromo derivatives)?

- Answer :

- 2D NMR (COSY, NOESY) : Correlates spatial proximity of protons to distinguish substitution patterns .

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Q. How is the compound’s environmental impact assessed in degradation studies?

- Answer : Photocatalytic degradation using MnFeO/ZnSiO under solar simulation (Box-Behnken design) quantifies breakdown products (HPLC-MS). Kinetic studies reveal pseudo-first-order degradation (k = 0.012 min) with non-toxic byproducts (e.g., CO, NH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.